5-Methyloxazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
5-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 |
InChI Key |
NZOYZYHMHMREMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)N |
Origin of Product |
United States |
A Journey Through Time: the Historical Development of Oxazole Chemistry
The story of oxazole (B20620) chemistry began in the late 19th and early 20th centuries, with the first synthesis of an oxazole derivative being recorded in the 1800s. derpharmachemica.com A significant early milestone was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which provided a method for producing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org The field gained further momentum during World War II, driven by research into penicillin, which was initially thought to contain an oxazole core. derpharmachemica.com Although this was later disproven, the research significantly expanded the understanding and synthetic methodologies for this class of compounds.
Key synthetic methods that have shaped the landscape of oxazole chemistry include:
Robinson-Gabriel Synthesis (1909, 1910): This method involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com
Van Leusen Reaction (1977): This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a versatile route to oxazoles. derpharmachemica.comijpsonline.com
Diels-Alder Reactions: The use of oxazoles as dienes in Diels-Alder reactions opened up new avenues for the synthesis of pyridines and other complex molecules. semanticscholar.orgwikipedia.org
The parent oxazole compound, a stable liquid at room temperature, was first prepared in 1947. derpharmachemica.comd-nb.info Since then, a plethora of synthetic strategies have been developed, including modern techniques like visible-light photocatalysis and gold-catalyzed reactions, which offer milder and more efficient pathways to substituted oxazoles. organic-chemistry.orgclockss.org
The Academic Significance of Substituted Oxazoles: a Multifaceted Scaffold
Substituted oxazoles are of immense academic interest due to their prevalence in natural products, pharmaceuticals, and functional materials. beilstein-journals.org Their unique structural and electronic properties make them versatile building blocks in organic synthesis and valuable probes in chemical biology. ijpsonline.comsemanticscholar.org
The significance of substituted oxazoles stems from several key aspects:
Biological Activity: Oxazole (B20620) derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infobeilstein-journals.orgnumberanalytics.com This has made them attractive targets for drug discovery programs.
Synthetic Versatility: The oxazole ring can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures. organic-chemistry.orgrsc.org They can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions. wikipedia.org
Natural Product Synthesis: The oxazole motif is a key component of many complex natural products, and the development of synthetic routes to these molecules often relies on efficient oxazole-forming reactions. beilstein-journals.org
Materials Science: Oxazole-based polymers have been investigated for their potential applications in optoelectronics and other advanced materials. numberanalytics.com
The ability of the oxazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, further enhances its utility in the rational design of molecules with specific biological targets. semanticscholar.org
5 Methyloxazol 4 Amine: a Core Scaffold for Advanced Research
Established Synthetic Routes for Oxazole Ring Formation
The formation of the oxazole ring is a fundamental step in the synthesis of this compound and its derivatives. Various methods, including cyclization reactions and multicomponent strategies, have been developed to construct this heterocyclic core.
Cyclization Reactions
Cyclization reactions are a cornerstone of oxazole synthesis, often utilizing readily available precursors. One common strategy involves the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride (B1165640) to form an ethyl ethoxymethyleneacetoacetate intermediate. google.com This intermediate is then cyclized with a hydroxylamine (B1172632) salt, such as hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride, to yield the corresponding oxazole ester. google.com Controlling the reaction temperature, typically between -20°C and 10°C, is crucial for minimizing the formation of isomeric impurities. google.com
A general representation of this cyclization is as follows:
Step 1: Reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. google.com
Step 2: Cyclization of the resulting intermediate with a hydroxylamine salt to form the oxazole ring.
Alternative Synthetic Pathways to 2-Amino-5-methyloxazole Derivatives
Alternative pathways to oxazole derivatives often involve different starting materials and reaction cascades. For instance, 2-amino-5-methyloxazole can be synthesized through the cyclization of 2-amino-2-methylpropanenitrile (B28548) with formic acid under reflux conditions. Another approach involves the reaction of α-haloketones, such as ethyl 2-chloroacetoacetate, with formamide (B127407) under heat. smolecule.com
Research has also explored the synthesis of 2-amino-5-arylthiomethyloxazolines, which have shown anorectant activity. mdma.ch This synthesis begins with the reaction of epichlorohydrin (B41342) with a mercaptan to form an epoxide, which is then opened with an amine and subsequently cyclized. mdma.ch
Multicomponent Reaction Strategies for 5-Aminooxazoles
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted 5-aminooxazoles in a single step from simple starting materials. acs.orgnih.govnih.gov The Ugi three-component reaction (U-3CR) and its variations are prominent examples. mdpi.comresearchgate.netnih.gov
A notable MCR involves heating a solution of an aldehyde, an amine, and an isocyanoacetamide in methanol (B129727) to produce polysubstituted 5-aminooxazoles in good yields. acs.orgnih.govnih.gov This method is particularly advantageous for creating a library of diverse oxazole structures by varying the initial components. acs.org The use of a Lewis acid catalyst, such as ytterbium triflate, can significantly accelerate the reaction. mdpi.com
Functional Group Interconversions for Aminooxazole Synthesis
The synthesis of aminooxazoles can also be achieved by introducing the amino group onto a pre-existing oxazole ring or by modifying other functional groups.
Introduction of Amino Groups onto Oxazole Rings
The direct introduction of an amino group onto an oxazole ring can be challenging. thepharmajournal.com However, nucleophilic substitution reactions on halogenated oxazoles provide a viable route. The reactivity of halogens on the oxazole ring follows the order C-2 > C-4 > C-5, making the displacement of a halogen at the 4-position feasible for the synthesis of 4-aminooxazoles. thepharmajournal.com
Another strategy involves the reduction of a nitro group. For example, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate can be reduced to methyl 4-amino-3-methoxyisoxazole-5-carboxylate using iron powder in acetic acid and water. nih.gov
Derivatization of Carboxylic Acid Esters for Amine Incorporation
Carboxylic acid esters on the oxazole ring serve as versatile handles for introducing an amino group. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amine through various methods. smolecule.com
One common sequence involves:
Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using a strong acid like hydrochloric or sulfuric acid under reflux.
Activation: The carboxylic acid is converted to a more reactive intermediate, such as an acyl chloride, using a reagent like thionyl chloride. google.com
Amination: The activated intermediate is then reacted with an amine source to form the desired aminooxazole.
A direct conversion of carboxylic acids to oxazolines has also been reported using Deoxo-Fluor reagent in a one-pot reaction with amino alcohols. nih.gov
Regiocontrolled Synthesis of Substituted Oxazoles
Regiocontrol in the synthesis of substituted oxazoles is crucial for accessing specific isomers and is achieved through various strategic approaches. One method involves the use of a vinyl sulfonamide template, which allows for the synthesis of 2,4-substituted oxazoles with complete regiocontrol without requiring a separate ring oxidation step. rsc.org
Another powerful strategy involves the site-selective functionalization of a pre-formed oxazole ring. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate from which a variety of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized. nih.gov This is accomplished through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov
The "halogen dance," a base-induced migration of a halogen atom, provides another route for regiocontrol. nih.gov Treatment of a 5-bromo-substituted oxazole, such as 2-phenylthio-5-bromo-1,3-oxazole, with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce deprotonation at the C-4 position. nih.gov This is followed by a halogen exchange process that ultimately yields the more stable 4-bromo-substituted oxazole, which can then be functionalized at a specific position. nih.gov
Furthermore, the choice of solvent can be critical in directing bromination. A scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has been described where the use of dimethylformamide (DMF) as the solvent significantly favors bromination at the C-4 position over the C-2 position. acs.org Metal-free annulation reactions using PhIO as an oxygen source with TfOH or Tf₂NH can also achieve regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org
Catalytic Approaches in Oxazole Synthesis and Functionalization
Catalysis plays a pivotal role in the modern synthesis of oxazoles, offering efficient, selective, and often more sustainable routes. tandfonline.comresearchgate.net A wide array of metal-based catalysts have been developed for constructing and functionalizing the 1,3-oxazole ring system. tandfonline.com
Metal-Catalyzed Synthesis and Functionalization:
Palladium (Pd): Palladium catalysts are extensively used for cross-coupling reactions to functionalize the oxazole nucleus. nih.gov For example, Pd(PPh₃)₄ efficiently catalyzes the direct arylation and alkenylation of oxazoles. organic-chemistry.org Similarly, palladium-catalyzed coupling of ethyl 2-chlorooxazole-4-carboxylate with various partners is a key step in producing substituted oxazoles. nih.gov
Rhodium (Rh): Dirhodium(II) catalysts enable efficient one-step synthesis of multi-functionalized oxazoles from styryl diazoacetates and aryl oximes in high yields under mild conditions. nih.gov
Copper (Cu): Copper(I) bromide (CuBr) has been used to catalyze the tandem cycloaddition and oxidative dehydroaromatization of ethyl 2-isocyanoacetate and various aldehydes, using molecular oxygen as the oxidant. rsc.org This method provides direct access to a diverse array of 4,5-difunctionalized oxazoles. rsc.org
Gold (Au): Gold-catalyzed cyclization reactions have been reported for the synthesis of polysubstituted oxazoles. tandfonline.com
Iron (Fe) and Zinc (Zn): A combination of ZnI₂ and FeCl₃ can mediate the cyclization of acetylenic amides to produce oxazoles with high regiocontrol under mild conditions. organic-chemistry.org
Metal-Free Catalytic Approaches: In addition to metal-based systems, metal-free approaches have been developed. One notable method involves the use of hypervalent iodine (λ³-iodane) reagents. scispace.com These reagents can act as both an activator for carbon-carbon triple bonds and a donor of functional groups, enabling the cycloisomerization of propargyl compounds to form oxazoles without the need for transition metal catalysts. scispace.com
A summary of selected catalytic systems is presented below.
Table 1: Catalytic Systems in Oxazole Synthesis| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium (Pd) complexes | Halogenated oxazoles and coupling partners | Functionalized oxazoles | nih.govorganic-chemistry.org |
| Dirhodium(II) acetate | Styryl diazoacetate and aryl oximes | 4-Styryl-5-methoxyoxazoles | nih.gov |
| Copper(I) Bromide (CuBr) / O₂ | Ethyl 2-isocyanoacetate and aldehydes | 4,5-Difunctionalized oxazoles | rsc.org |
| ZnI₂ / FeCl₃ | Acetylenic amides | Substituted oxazoles | organic-chemistry.org |
| λ³-Iodane reagents | Propargyl compounds | Functionalized oxazoles | scispace.com |
| Fe₃O₄ Magnetic Nanoparticles | Various precursors | Substituted oxazoles | researchgate.net |
Synthesis of Positional Isomers and Analogs (e.g., 4-Methyloxazol-5-amine)
The synthesis of positional isomers of this compound, such as 4-methyloxazol-5-amine (B1515316), requires distinct synthetic strategies that direct functional groups to the desired positions on the oxazole ring. The synthesis of this class of compounds often proceeds through key intermediates like 4-methyloxazole-5-carboxylic esters or 4-methyl-5-bromooxazole.
One established route to 4-methyloxazole-5-carboxylic esters involves the reaction of ethyl 2-chloroacetoacetate with formamide. google.com An improved two-step process involves first reacting ethyl 2-chloroacetoacetate with sodium formate (B1220265) in DMF to produce ethyl 2-formoxyacetoacetate, which is then heated with formamide in the presence of an acid catalyst. google.com This ester can then serve as a precursor to 4-methyloxazol-5-amine through transformations such as a Curtius, Hofmann, or Lossen rearrangement of the corresponding carboxylic acid or its derivative.
Alternatively, the synthesis can begin with the preparation of 4-methyloxazole, which is then selectively functionalized. The synthesis of 4-methyl-5-bromooxazole has been achieved starting from 4-methyloxazole. sci-hub.se The process involves protecting the C-2 position with a triisopropylsilyl (TIPS) group, followed by a regioselective metalation and bromination sequence at the C-5 position. sci-hub.se Subsequent deprotection yields the target 4-methyl-5-bromooxazole. sci-hub.se This bromo-substituted intermediate is highly valuable for introducing an amino group via nucleophilic substitution or through metal-catalyzed amination reactions.
Preparation of Key Intermediates for this compound Derivatives
The synthesis of derivatives of this compound relies on the preparation of versatile and reactive intermediates that allow for the introduction of various functional groups and structural extensions.
Halogenated Oxazoles: 4-Bromo-5-substituted oxazoles are particularly important intermediates. acs.org They can be prepared through the regioselective bromination of 5-substituted oxazoles. acs.org These bromooxazoles are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the synthesis of a wide range of 4-aryl-5-substituted oxazole derivatives. acs.org
Carbonyl-Containing Intermediates: The large-scale preparation of 2-methyloxazole-4-carboxaldehyde has been reported, highlighting its importance as a building block. researchgate.net This intermediate was synthesized via the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride. researchgate.net Such aldehydes are versatile handles for further elaboration into more complex derivatives through reactions like reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid.
N-Acyl-α-amino Ketones: For the construction of more complex oxazole systems, N-acyl-α-amino ketones are crucial intermediates. For example, N-(l-aryl-l-oxopropan-2-yl)-4-(4-chlorophenylsulfonyl)benzamides were prepared by the Friedel-Crafts acylation of aromatic hydrocarbons with a 4-methyloxazol-5(4H)-one derivative. researchgate.net These keto-amide intermediates were subsequently cyclized using phosphorus oxychloride to yield highly substituted 5-aryl-2,4-disubstituted oxazoles. researchgate.net
Table 2: Key Intermediates for Oxazole Derivative Synthesis
| Intermediate Class | Specific Example | Synthetic Utility | Reference |
|---|---|---|---|
| Halogenated Oxazoles | 4-Bromo-5-substituted oxazoles | Substrates for Suzuki-Miyaura cross-coupling | acs.org |
| Oxazole Aldehydes | 2-Methyloxazole-4-carboxaldehyde | Building block for chain extension and functionalization | researchgate.net |
| N-Acyl-α-amino Ketones | N-(l-aryl-l-oxopropan-2-yl)benzamides | Precursors for cyclization to polysubstituted oxazoles | researchgate.net |
| Oxazole Carboxylic Esters | Ethyl 2-chlorooxazole-4-carboxylate | Versatile starting material for functionalization | nih.gov |
| Complex Oxazole Chains | Benzyl 2-(2-{2-[1-(N-Boc)amino-2-(O-TPS)hydroxyethyl]-5-methyloxazol-4-yl}-5-methyl-oxazol-4-yl)oxazole-4-carboxylate | Advanced precursor for natural product synthesis | clockss.org |
Electrophilic Reactions on the Oxazole Nucleus
The oxazole ring can participate in electrophilic aromatic substitution reactions. youtube.com The position of substitution is dependent on the reaction conditions and the substitution pattern already present on the ring. youtube.com Generally, electrophilic attack occurs at the C2 or C5 position. youtube.com However, if these positions are blocked, substitution can occur at the C4 position. youtube.com
Oxazoles can react with electrophiles like bromine, leading to either aromatic substitution or addition products. researchgate.net The latter reactions are proposed to proceed through N-bromooxazolium salts and can be a method for introducing substituents at the 4-position. researchgate.net
Nucleophilic Substitution Reactions Involving Oxazole Scaffolds
While direct nucleophilic substitution on the oxazole ring is not as common as electrophilic substitution, it can occur under specific conditions. The oxazole ring can serve as a versatile precursor for a variety of heterocyclic ring systems through nucleophilic addition, followed by ring-opening and recyclization. researchgate.net
Oxidation and Reduction Transformations of Oxazole Rings and Substituents
The oxazole ring exhibits limited resistance to oxidation. tandfonline.com Reduction of the oxazole ring can lead to ring opening or the formation of oxazolines. tandfonline.com For instance, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.com
Reactions Involving the Amine Functional Group (e.g., acylation, alkylation)
The amine group at the 4-position of this compound is a key site for various chemical modifications, including acylation and alkylation. openstax.org
Acylation: Primary and secondary amines readily react with acid chlorides and acid anhydrides to form amides. openstax.orgwikipedia.org This reaction, known as the Schotten-Baumann reaction, is a common method for protecting the amine group or for synthesizing amide derivatives with diverse functionalities. wikipedia.org For the acylation to proceed, a base is often required to neutralize the HCl produced. mnstate.edu
Alkylation: Amines can be alkylated by alkyl halides. wikipedia.org However, the reaction of primary amines with alkyl halides can be difficult to control and often results in a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. openstax.orglibretexts.org Using an excess of the amine can favor monosubstitution. mnstate.edu
| Reaction Type | Reagents | Product |
| Acylation | Acid Chloride/Anhydride | Amide |
| Alkylation | Alkyl Halide | Alkylated Amine(s) |
Chemical Modifications at the Methyl Substituent
Information specifically detailing the chemical modifications at the methyl substituent of this compound is limited in the provided search results. However, general reactions of methyl groups on aromatic rings can be considered. These can include oxidation to a carboxylic acid, halogenation under radical conditions, or deprotonation with a strong base to form a nucleophilic species that can react with electrophiles.
Cycloaddition Reactions (e.g., Diels-Alder reactions with oxazoles)
Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the synthesis of highly substituted pyridines and furans. researchgate.net These cycloaddition reactions can be either intermolecular or intramolecular. researchgate.netthieme-connect.com The reactivity of the oxazole in Diels-Alder reactions can be enhanced by the addition of an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen atom. acs.orgnih.gov This activation lowers the energy barrier for the reaction. acs.orgnih.gov
The Diels-Alder reaction of oxazoles has been utilized in the synthesis of complex molecules and natural products. researchgate.netthieme-connect.com For example, it is a key step in the synthesis of pyridoxine (B80251) (a form of vitamin B6). researchgate.net
| Reaction Type | Dienophile | Product Type |
| Diels-Alder | Alkene | Substituted Pyridine Precursor |
| Diels-Alder | Alkyne | Substituted Furan Precursor |
| Diels-Alder | Heterodienophile | Various Heterocycles |
Oxazole Ring Transformation to Other Heterocyclic Architectures
The oxazole ring is a versatile precursor that can be transformed into a variety of other heterocyclic systems. tandfonline.com These transformations often occur through nucleophilic addition followed by ring-opening and recyclization, or via a Cornforth rearrangement. tandfonline.com Through these pathways, oxazoles can be converted into heterocycles such as pyrroles, pyrimidines, pyrazoles, thiazoles, imidazoles, and pyridines. tandfonline.com
For example, the reaction of oxazoles with dienophiles in a Diels-Alder reaction followed by a retro-Diels-Alder reaction can lead to the formation of furans and pyridines. researchgate.net
Cross-Coupling Reactions of Halogenated Oxazole Building Blocks (e.g., Suzuki-Miyaura coupling)
The introduction of aryl and heteroaryl substituents onto the oxazole ring is a powerful strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a highly effective and versatile tool. This reaction typically involves the coupling of a halogenated oxazole with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.
The reactivity of the halogenated oxazole is dependent on the nature of the halogen and its position on the oxazole ring. Generally, the order of reactivity follows the trend I > Br > Cl. The C2 and C5 positions of the oxazole ring are often more susceptible to halogenation and subsequent cross-coupling reactions compared to the C4 position. For derivatives of this compound, halogenation would likely occur at the C2 position, creating a suitable substrate for Suzuki-Miyaura coupling.
Detailed research has been conducted on the Suzuki-Miyaura coupling of various substituted oxazoles. For instance, a novel method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which involves a one-pot oxazole synthesis followed by a Nickel-catalyzed Suzuki-Miyaura coupling. In this process, a 5-(triazinyloxy)oxazole intermediate is formed, which then undergoes coupling with a variety of boronic acids to yield the corresponding 2,4,5-trisubstituted oxazoles in good yields. beilstein-journals.org This highlights the feasibility of coupling at the C5 position of the oxazole ring, a position analogous to the desired transformation for a C2-halogenated this compound derivative.
The reaction conditions for Suzuki-Miyaura couplings of halogenated oxazoles typically involve a palladium catalyst such as Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand. The choice of ligand can significantly influence the reaction's efficiency. A variety of bases, including carbonates (e.g., K₃PO₄, Cs₂CO₃) and organic bases, are used to facilitate the transmetalation step of the catalytic cycle. The reactions are generally carried out in organic solvents like t-AmOH or dioxane.
The scope of the Suzuki-Miyaura reaction with respect to the boronic acid coupling partner is broad, allowing for the introduction of a wide range of aryl and heteroaryl groups. This includes boronic acids bearing both electron-donating and electron-withdrawing substituents.
| Entry | Carboxylic Acid (1) | Amino Acid (2) | Boronic Acid (4) | Product (5) | Yield (%) |
| 1 | Benzoic acid (1a) | Phenylalanine (2a) | Phenylboronic acid (4a) | 2,4-Dibenzyl-5-phenyloxazole | 21 |
| 2 | Benzoic acid (1a) | Phenylalanine (2a) | Phenylboronic acid (4a) | 2,4-Dibenzyl-5-phenyloxazole | 10 |
| 3 | Benzoic acid (1a) | Phenylalanine (2a) | Phenylboronic acid (4a) | 2,4-Dibenzyl-5-phenyloxazole | 12 |
| 4 | Benzoic acid (1a) | Phenylalanine (2a) | Phenylboronic acid (4a) | 2,4-Dibenzyl-5-phenyloxazole | 73 |
| 5 | Benzoic acid (1a) | Phenylalanine (2a) | 4-Methylphenylboronic acid (4b) | 2,4-Dibenzyl-5-(p-tolyl)oxazole | 75 |
| 6 | Benzoic acid (1a) | Phenylalanine (2a) | 4-Methoxyphenylboronic acid (4c) | 2,4-Dibenzyl-5-(4-methoxyphenyl)oxazole | 78 |
| 7 | Benzoic acid (1a) | Phenylalanine (2a) | 4-Chlorophenylboronic acid (4d) | 2,4-Dibenzyl-5-(4-chlorophenyl)oxazole | 69 |
| 8 | Benzoic acid (1a) | Phenylalanine (2a) | Thiophene-2-boronic acid (4e) | 2,4-Dibenzyl-5-(thiophen-2-yl)oxazole | 55 |
| 9 | 4-Methylbenzoic acid (1b) | Phenylalanine (2a) | Phenylboronic acid (4a) | 4-Benzyl-2-(p-tolyl)-5-phenyloxazole | 71 |
| 10 | 4-Methoxybenzoic acid (1c) | Phenylalanine (2a) | Phenylboronic acid (4a) | 4-Benzyl-2-(4-methoxyphenyl)-5-phenyloxazole | 74 |
| 11 | 4-Chlorobenzoic acid (1d) | Phenylalanine (2a) | Phenylboronic acid (4a) | 4-Benzyl-2-(4-chlorophenyl)-5-phenyloxazole | 65 |
| 12 | Thiophene-2-carboxylic acid (1e) | Phenylalanine (2a) | Phenylboronic acid (4a) | 4-Benzyl-2-(thiophen-2-yl)-5-phenyloxazole | 61 |
| 13 | Benzoic acid (1a) | Alanine (2b) | Phenylboronic acid (4a) | 2-Benzyl-4-methyl-5-phenyloxazole | 70 |
| 14 | Benzoic acid (1a) | Valine (2c) | Phenylboronic acid (4a) | 2-Benzyl-4-isopropyl-5-phenyloxazole | 65 |
| 15 | Benzoic acid (1a) | Leucine (2d) | Phenylboronic acid (4a) | 2-Benzyl-4-isobutyl-5-phenyloxazole | 68 |
| 16 | Benzoic acid (1a) | Isoleucine (2e) | Phenylboronic acid (4a) | 2-Benzyl-4-(sec-butyl)-5-phenyloxazole | 66 |
| 17 | Benzoic acid (1a) | 2-Amino-2-phenylacetic acid (2f) | Phenylboronic acid (4a) | 2-Benzyl-4,5-diphenyloxazole | 62 |
| 18 | Benzoic acid (1a) | Proline (2g) | Phenylboronic acid (4a) | Not Detected | 0 |
| 19 | Benzoic acid (1a) | Phenylalanine (2a) | 4-Acetylphenylboronic acid (4f) | 5-(4-Acetylphenyl)-2,4-dibenzyloxazole | 51 |
| 20 | Benzoic acid (1a) | Phenylalanine (2a) | 2-Methylphenylboronic acid (4g) | 2,4-Dibenzyl-5-(o-tolyl)oxazole | 45 |
| Data sourced from a study on the one-pot synthesis of 2,4,5-trisubstituted oxazoles via Ni-catalyzed Suzuki-Miyaura coupling of 5-(triazinyloxy)oxazole intermediates. beilstein-journals.org |
Spectroscopic and Computational Investigations of 5 Methyloxazol 4 Amine
Advanced Spectroscopic Characterization
Spectroscopic methods provide a deep insight into the molecular structure, functional groups, and electronic environment of 5-Methyloxazol-4-amine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound. Although specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are chemically equivalent and are expected to appear as a sharp singlet. This signal would likely be found in the upfield region, typically around δ 2.0-2.5 ppm.
Oxazole (B20620) Ring Proton (C2-H): The single proton attached to the C2 carbon of the oxazole ring would produce a singlet in the downfield region, likely between δ 7.5 and 8.5 ppm, due to the deshielding effect of the heteroaromatic ring system.
Amine Protons (-NH₂): The two protons of the primary amine group at the C4 position are expected to produce a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but typically appears in the range of δ 3.0-5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Interactive table: Sort by proton group or expected chemical shift range.
| Proton Group | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ (on C5) | 3 | 2.0 - 2.5 | Singlet |
| -NH₂ (on C4) | 2 | 3.0 - 5.0 | Broad Singlet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Four distinct signals are anticipated for this compound.
Methyl Carbon (-CH₃): The carbon of the methyl group is expected to resonate at the highest field (lowest chemical shift), typically in the range of δ 10-20 ppm.
Ring Carbons (C2, C4, C5): The three carbons of the oxazole ring are in different electronic environments. The C2 carbon, situated between two heteroatoms (N and O), would be the most deshielded, with an expected chemical shift around δ 150-160 ppm. The C4 carbon, bonded to the electron-donating amine group, would appear around δ 135-145 ppm. The C5 carbon, attached to the methyl group, is expected in a similar region, perhaps slightly upfield, around δ 130-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Interactive table: Sort by carbon atom or expected chemical shift range.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 10 - 20 |
| C5 | 130 - 140 |
| C4 | 135 - 145 |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic bands for its amine, methyl, and oxazole ring moieties.
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching from the proton at C2 and aliphatic C-H stretching from the methyl group are expected just above and below 3000 cm⁻¹, respectively.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring typically appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group is expected to produce a band in the 1580-1650 cm⁻¹ range.
C-O Stretching: The C-O-C stretching vibration of the oxazole ether linkage would likely be observed in the 1000-1300 cm⁻¹ region.
Table 3: Expected IR Absorption Frequencies for this compound Interactive table: Sort by functional group or wavenumber range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Oxazole Ring | C-H Stretch | ~3100 | Medium-Weak |
| Methyl Group | C-H Stretch | 2850 - 3000 | Medium |
| Oxazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
For this compound (C₄H₆N₂O), the exact mass is 98.0480 Da. The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 98. As an odd-electron species containing an even number of nitrogen atoms, it follows the nitrogen rule.
The fragmentation pattern provides structural information. Common fragmentation pathways for such heterocyclic amines may include:
Loss of CO: A common fragmentation for five-membered oxygen-containing heterocycles, leading to a fragment ion at m/z 70.
Loss of HCN: Cleavage of the ring could result in the loss of hydrogen cyanide, producing a fragment at m/z 71.
Loss of a Methyl Radical (•CH₃): Ejection of the methyl group would yield a fragment at m/z 83. Analysis of the mass spectrum of the isomer 5-Amino-3-methylisoxazole shows a prominent molecular ion peak at m/z 98, supporting the stability of the isomeric ring system under electron ionization. nist.gov
Electronic Absorption Spectroscopy (UV-Vis) and Solvent Effects
UV-Visible spectroscopy investigates the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorptions in the UV region, primarily due to π → π* transitions within the oxazole ring. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted oxazole.
The principal absorption band (λₘₐₓ) is expected to appear in the 250-300 nm range. The position and intensity of this band can be influenced by the solvent polarity. A shift in the absorption maximum upon changing the solvent from non-polar to polar (solvatochromism) can provide information about the nature of the electronic transition and the difference in dipole moment between the ground and excited states. For many aromatic amines, a red shift is observed in more polar solvents due to the stabilization of the more polar excited state. pku.edu.cn
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies, particularly those using quantum chemical methods, complement experimental data by providing detailed insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. ekb.eg For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to predict various properties. nih.govmdpi.com
Molecular Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides precise predictions of bond lengths, bond angles, and dihedral angles. Studies on the related 2-aminooxazole have shown that the amino group is nonplanar with respect to the oxazole ring, a structural feature that would also be explored for the 4-amino isomer. nih.gov
Electronic Structure Analysis:
Frontier Molecular Orbitals (HOMO-LUMO): DFT allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the ring and the amine group, indicating these as sites of high electron density.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom and further helping to predict reactive sites. elixirpublishers.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Kinetic Stability
The kinetic stability and chemical reactivity of this compound can be theoretically assessed through the analysis of its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis is typically performed using Density Functional Theory (DFT) calculations.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability. A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap suggests the molecule is more reactive.
For this compound, DFT calculations would be employed to determine the energies of these orbitals. From EHOMO and ELUMO, various global reactivity descriptors could be calculated to further quantify its chemical behavior:
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
These theoretical calculations would provide a comprehensive profile of the electronic structure and reactivity of this compound.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework (e.g., B3LYP functional with a basis set like 6-311++G(d,p)), is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical values are calculated relative to a standard reference compound, usually Tetramethylsilane (TMS), and then compared with experimental spectra. This comparison helps in the precise assignment of signals to specific atoms within the molecule.
Infrared (IR): Theoretical IR spectra are computed by performing a frequency calculation on the optimized geometry of the molecule. These calculations predict the vibrational frequencies and their corresponding intensities. The predicted frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to assign specific vibrational modes to the functional groups in this compound.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions, which are observed in UV-Vis spectroscopy. The calculation provides the absorption wavelengths (λmax), excitation energies, and oscillator strengths for the electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These predicted values help in understanding the electronic structure and chromophores within the molecule.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR | DFT/GIAO | Chemical Shifts (δ) in ppm for ¹H and ¹³C |
| IR | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) and Intensities |
| UV-Vis | TD-DFT | Absorption Wavelength (λmax), Excitation Energy, Oscillator Strength |
Studies on Conformational Flexibility and Energetics
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve exploring the potential energy surface (PES) with respect to the rotation around key single bonds, such as the C-N bond of the amine group.
By systematically rotating this bond and calculating the energy at each step using quantum chemical methods, a rotational energy profile can be generated. This profile reveals the most stable conformation (global minimum) and other low-energy conformers (local minima), as well as the energy barriers to rotation between them. These calculations provide insight into the molecule's preferred shape at different temperatures and its dynamic behavior in solution.
Theoretical Modeling of Reaction Mechanisms and Pathways
Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify the lowest energy path from reactants to products.
This involves locating and characterizing the geometries and energies of:
Reactants and Products: The starting and ending points of the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, representing the activation energy barrier.
Intermediates (I): Any stable species formed during the reaction.
Calculations of the activation energies (the energy difference between the reactants and the transition state) allow for the prediction of reaction kinetics and the determination of the most likely reaction pathway among several possibilities. This approach provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations at an atomic level.
X-ray Crystallography for Precise Molecular Architecture Determination
X-ray crystallography is the definitive experimental method for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown.
This crystal would then be exposed to an X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a detailed electron density map, from which the exact positions of each atom in the crystal lattice can be determined. The resulting crystallographic data provides highly accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the solid state.
Molecular Docking Simulations for Interaction Studies in Chemical Biology
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in chemical biology and drug discovery for understanding and predicting intermolecular interactions.
The process involves:
Obtaining the three-dimensional structures of both the ligand (this compound) and the target protein (often from a database like the Protein Data Bank).
Using a docking algorithm to sample a large number of possible orientations of the ligand within the binding site of the protein.
Evaluating each orientation using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
The results of a docking simulation can identify the most likely binding mode of this compound to a biological target and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for hypothesizing the molecule's biological function and for guiding the design of new, more potent molecules.
Advanced Research Applications of 5 Methyloxazol 4 Amine Derivatives
Contributions to Specialty Chemicals and Materials Development
While specific research detailing the incorporation of 5-methyloxazol-4-amine into specialty chemicals and materials is not extensively documented, the foundational oxazole (B20620) structure is of significant interest in materials science. Heterocyclic compounds, including oxadiazoles (B1248032) and oxazoles, are known for their utility in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. These molecules often possess excellent electron transport capabilities and thermal stability, which are critical for such applications.
The oxazole ring can act as either an electron donor or acceptor depending on its substitution pattern, facilitating the creation of donor-π-acceptor (D-π-A) structures. This electronic flexibility is crucial for tuning the properties of organic materials. For example, oxazole-containing compounds like 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) are well-known for their luminescent properties and are used in applications such as scintillators and laser dyes. The potential for derivatives of this compound to contribute to this field lies in the ability to modify the amino and methyl groups to fine-tune the electronic and physical properties of resulting polymers or molecular glasses, potentially leading to new materials with tailored optical and electronic characteristics.
Role in the Synthesis of Fluorescent Dyes and Related Optical Materials
The oxazole core is a key component in the synthesis of various fluorescent dyes and optical materials due to its electronic properties and rigid structure that can enhance fluorescence quantum yields. Derivatives of 4-aminooxazoles are particularly valuable as they can be readily modified to create sophisticated fluorescent molecules. The amino group provides a convenient handle for synthetic elaboration, allowing for the attachment of various functionalities to tune the dye's optical properties.
A notable application is the development of highly substituted oxazole derivatives that function as organelle-targeting fluorescent probes. In these systems, the oxazole scaffold is part of a donor-π-acceptor (D-π-A) architecture, which is fundamental to their fluorescence. The inherent electronic characteristics of the oxazole ring, which can be modulated by its substituents, allow for the rational design of dyes with specific excitation and emission wavelengths.
For instance, researchers have developed a one-pot synthesis for a class of oxazole-based fluorophores that can be tuned to selectively stain different cellular organelles, such as mitochondria and lysosomes. The synthetic flexibility allows for the introduction of different probing groups to tailor their localization and fluorescence response. The phenyl group at the 5-position of an oxazole core can enhance π-conjugation, which often leads to improved fluorescence properties. This highlights the potential of the this compound scaffold in creating novel, highly specific fluorescent tools for biological imaging.
Development of Chemical Probes for Elucidating Biochemical Pathways
Building on their fluorescent properties, derivatives of 4-aminooxazoles are being developed as chemical probes to visualize and study biochemical processes in living systems. A chemical probe is a small molecule designed to selectively interact with a biological target, producing a signal that allows for its detection and quantification.
A prime example is the creation of oxazole-based organelle-targetable fluorescence probes (OTFPs). These molecules are designed to be biocompatible and can selectively accumulate in specific subcellular compartments. For example, certain oxazole derivatives have been shown to localize within lysosomes, with their fluorescence allowing for the tracking of these organelles in real-time within living cells. The performance of these synthetic probes is often validated by co-localization studies with commercially available dyes, such as LysoTracker DND-99.
The development of such probes is facilitated by the synthetic accessibility of the oxazole core, which allows for systematic modifications to optimize their targeting ability, cell permeability, and photophysical properties. The ability to create a variety of these probes by simply altering the starting materials in a one-pot synthesis demonstrates the platform's utility for generating tools for cell biology research. These probes are invaluable for studying the dynamics of organelles and elucidating their roles in complex biochemical pathways.
Structure-Activity Relationship (SAR) Studies in Chemical Biology Research
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure correlates with its biological activity. The 4-aminooxazole scaffold has been the subject of such studies to optimize the potency and selectivity of bioactive compounds.
In one example, a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were synthesized and evaluated as inhibitors of bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis. To refine a preliminary hit compound, researchers conducted an SAR study by introducing small functional groups onto a phenyl ring attached to the 2-amino group of the oxazole. This systematic modification allowed them to understand which structural features were critical for enzyme inhibition. The study found that both carboxylic acid and ethyl ester derivatives at a different position on the isoxazole (B147169) ring conferred adequate inhibitory activity, indicating a degree of tolerance for modification at that site.
Another SAR study focused on a series of 4-azabenzoxazole analogues as histamine (B1213489) H₃ antagonists. By introducing various substituted phenyl, pyridyl, and fused heterocyclic groups to the core structure, researchers were able to develop compounds with good antagonist activity. These examples demonstrate how the systematic derivatization of the amino-oxazole core is a powerful strategy for developing optimized molecules for chemical biology research.
| Base Scaffold | Modification Site | Change | Impact on Activity | Target |
| (2-Aminooxazol-4-yl)isoxazole | Phenyl ring on 2-amino group | Addition of small functional groups | Refined understanding of structural requirements for inhibition | Bacterial Serine Acetyltransferase |
| (2-Aminooxazol-4-yl)isoxazole | Isoxazole-3-position | Ethyl ester vs. Carboxylic acid | Both groups conferred adequate inhibitory activity | Bacterial Serine Acetyltransferase |
| 4-Azabenzoxazole | 6-position of core | Introduction of substituted phenyl/pyridyl groups | Resulted in good antagonist activity | Histamine H₃ Receptor |
Design and Synthesis of Modulators for Specific Molecular Targets for Research Purposes
The 4-aminooxazole moiety is a privileged scaffold in the design and synthesis of modulators for specific molecular targets, particularly enzymes like kinases and oxidases. Its ability to participate in key interactions, such as hydrogen bonding, within protein active sites makes it an attractive starting point for inhibitor design.
One area of application is in the development of inhibitors for bacterial enzymes as potential new antibacterial agents. As mentioned, derivatives of 2-aminooxazole have been synthesized and identified as inhibitors of Salmonella typhimurium serine acetyltransferase (StSAT). This enzyme is crucial for L-cysteine biosynthesis in many bacteria but is absent in mammals, making it a promising target.
In another example, a compound incorporating a 2-methyloxazole (B1590312) ring, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was synthesized and identified as a selective inhibitor of human monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders. The oxazole moiety in this inhibitor interacts with key residues in the enzyme's active site, demonstrating the utility of this heterocycle in designing enzyme-specific modulators.
Furthermore, the structural similarity of amino-heterocycles to the adenine (B156593) ring of ATP has led to their widespread use in the development of kinase inhibitors. Scaffolds such as 4-aminoquinazoline and thiazolo[5,4-b]pyridine, which are related to 4-aminooxazole, have been successfully used to create potent inhibitors of various kinases involved in cancer progression. This suggests a strong potential for this compound derivatives to be developed as specific modulators for this important class of enzymes.
| Compound Class | Target Enzyme | Research Application |
| (2-Aminooxazol-4-yl)isoxazole derivatives | Bacterial Serine Acetyltransferase | Development of novel antibacterial adjuvants |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | Lead compound for antiparkinsonian agents |
| 4-Aminoquinazoline derivatives | Various Kinases (e.g., EGFR, VEGFR) | Anticancer drug discovery |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT, PI3K, VEGFR2 | Overcoming drug resistance in cancer |
Future Research Directions and Emerging Trends in 5 Methyloxazol 4 Amine Chemistry
Development of Greener and More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. nih.gov Future research into the synthesis of 5-Methyloxazol-4-amine and its derivatives will likely prioritize the development of sustainable methodologies. A notable advancement in this area is the calcium-catalyzed synthesis of 5-aminooxazoles, which offers a modular, rapid, and high-yielding route to these compounds using an earth-abundant metal catalyst and producing non-toxic alcoholic by-products.
Another green approach involves the use of magnetically separable nanocatalysts, such as iron oxide nanoparticles (Fe3O4 MNPs), which facilitate easy recovery and reuse of the catalyst, minimizing waste. nih.gov The application of such catalysts in the synthesis of functionalized oxazoles demonstrates the potential for developing eco-friendly production methods. nih.govresearchgate.net These strategies align with the broader goal of creating more sustainable chemical manufacturing processes.
Table 1: Comparison of Catalysts in Green Synthesis of Oxazole (B20620) Derivatives
| Catalyst Type | Example | Key Advantages |
| Main Group Metal | Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) | Earth-abundant, low toxicity, high yields, environmentally benign by-products. |
| Nanocatalyst | Iron Oxide Magnetic Nanoparticles (Fe3O4 MNPs) | Magnetically separable, reusable, reduces waste, can be used in green solvents. nih.gov |
| Heterogeneous Catalyst | Palladium on silica-coated magnetic nanoparticles (MNPs-aniline-Pd) | High efficiency, recyclability, suitable for green solvents like ethanol. nanomaterchem.com |
Exploration of Novel and Unprecedented Chemical Transformations
While the synthesis of the oxazole core is well-established, the exploration of novel chemical transformations of substituted oxazoles like this compound is an active area of research. The oxazole ring can participate in a variety of reactions, including cycloadditions, ring-opening and recyclization, and regioselective metallation followed by cross-coupling. researchgate.net
Future investigations will likely focus on uncovering unprecedented reactivity. For instance, the serendipitous rearrangement of an oxazole nucleus into a thiazoline (B8809763) ring under mild conditions highlights the potential for discovering unexpected transformation pathways. researchgate.net Another area of interest is the direct functionalization of the oxazole ring. For example, a novel ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones has been identified as a reaction catalyzed by cytosolic aldehyde oxidase, representing a new chemotype for this enzyme and a novel transformation. nih.gov
The application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), to the this compound scaffold could yield a diverse library of derivatives with novel functionalities. youtube.comwikipedia.org These reactions would allow for the introduction of various aryl, alkyl, and amino groups, significantly expanding the chemical space accessible from this starting material.
Integration into High-Throughput Synthesis and Screening Platforms
The integration of this compound into high-throughput synthesis and screening (HTS) platforms is a logical step towards accelerating the discovery of new bioactive molecules. Combinatorial chemistry and HTS are powerful tools in modern drug discovery, allowing for the rapid generation and evaluation of large libraries of compounds. umd.edunih.govbenthamscience.com
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netbenthamscience.commdpi.com Developing a robust synthetic route to a library of this compound derivatives would be highly valuable. Methodologies such as continuous flow synthesis are being developed for the high-throughput generation of heterocyclic libraries, including the related 1,2,4-oxadiazoles, which can be adapted for oxazoles. rsc.org Such platforms enable the rapid synthesis and purification of small molecules, significantly decreasing the time required for the drug discovery cycle. rsc.org
Once synthesized, these libraries can be screened against a multitude of biological targets to identify hit compounds for various diseases. The versatility of the oxazole core suggests that derivatives of this compound could find applications as anticancer, antimicrobial, or anti-inflammatory agents, among others. tandfonline.combenthamscience.com
Advanced Computational Design of Novel Oxazole-Based Structures
Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug design. ekb.egresearchgate.net These in silico techniques allow for the rational design of novel molecules with improved potency and selectivity, as well as the prediction of their pharmacokinetic properties.
For this compound, computational approaches can guide the design of derivatives with enhanced biological activity. Molecular docking studies can be used to predict the binding interactions of these compounds with specific biological targets, such as enzymes or receptors. ekb.egmdpi.com For instance, docking studies have been successfully employed to understand the binding of oxazole derivatives to cyclooxygenase (COX) enzymes, providing a basis for designing novel anti-inflammatory agents. ekb.eg
QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgglobalresearchonline.netnih.gov Such models have been developed for oxazole derivatives to predict their antiviral and antifungal activities. wisdomlib.orgnih.gov By applying these computational tools, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby saving time and resources.
Table 2: Computational Approaches in Oxazole Drug Design
| Computational Method | Application | Example |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Docking of oxazole derivatives into the active site of COX-1 and COX-2 enzymes. ekb.eg |
| QSAR Modeling | Establishes a correlation between chemical structure and biological activity to predict the activity of new compounds. | Development of predictive QSAR models for the anti-VZV activity of oxazole derivatives. nih.gov |
| In Silico ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a compound. | Evaluation of ADME properties of designed oxazole derivatives to assess their drug-likeness. ekb.eg |
Application in Supramolecular Chemistry and Nanomaterials Research
The unique structural and electronic properties of the oxazole ring make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. rsc.org Future research is expected to explore the incorporation of this compound into these advanced materials.
In supramolecular chemistry, oxazoles can be incorporated into macrocycles and other complex architectures. rsc.org For example, oxazole-based macrocycles have been developed for applications in molecular recognition and as inhibitors of protein-protein interactions. nih.gov The amino and methyl groups of this compound provide handles for its incorporation into larger supramolecular structures through covalent synthesis.
In the field of nanomaterials, heterocyclic compounds like oxazoles are being used to functionalize nanoparticles for various applications, including catalysis and sensing. jsynthchem.comjsynthchem.comnih.gov For instance, magnetic nanoparticles functionalized with benzo[d]oxazole have been shown to be efficient and recyclable catalysts for organic reactions. jsynthchem.comjsynthchem.com Similarly, this compound could be used to modify the surface of nanoparticles, imparting specific chemical properties or recognition capabilities for the development of novel sensors or catalytic systems.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Methyloxazol-4-amine, and how can reaction yields be maximized?
Answer: this compound can be synthesized via cyclization of substituted precursors. A common approach involves using phosphoryl chloride (POCl₃) to cyclize hydrazide intermediates at elevated temperatures (120°C), as demonstrated in analogous oxazole and pyrazole syntheses . For example:
- Step 1: Condensation of acetoacetate derivatives with monomethylhydrazine to form pyrazole intermediates.
- Step 2: Cyclization with POCl₃ to generate the oxazole ring.
Key parameters for yield optimization include temperature control (avoiding side reactions) and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization in ethanol or dichloromethane.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm substitution patterns and amine proton environments. For example, the oxazole ring protons resonate at δ 6.5–7.5 ppm, while methyl groups appear near δ 2.3–2.7 ppm .
- IR Spectroscopy: Detect N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₄H₆N₂O = 98.06 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). For example, fluorobenzyl or methoxyphenyl substitutions improve lipophilicity and membrane penetration .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with observed activities. Halogenated analogs often show higher antimicrobial potency due to increased electrophilicity .
- DFT Calculations: Optimize geometries and predict reaction pathways for novel derivatives .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Answer:
- Dose-Response Analysis: Test compounds across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line viability (use MTT assays for cytotoxicity thresholds) .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., 5-(4-methoxyphenyl)isoxazol-3-amine in ) to identify trends in substituent effects.
Q. How can regioselectivity challenges in functionalizing the oxazole ring be addressed?
Answer:
- Directed Metalation: Use tert-butyllithium or LDA to deprotonate specific positions (e.g., C-2 of oxazole) before electrophilic quenching .
- Cross-Coupling: Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at C-5. For example, coupling with 4-methoxyphenylboronic acid enhances solubility .
- Protection/Deprotection: Temporarily mask the amine group with Boc or Fmoc to prevent side reactions during functionalization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
